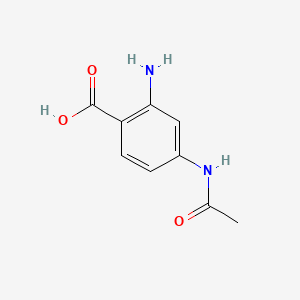

4-Acetamido-2-aminobenzoic acid

説明

Synthesis Analysis

The synthesis of related compounds, such as 2-acetamidobenzoic acid, involves crystallization characterized by X-ray diffraction, indicating a methodological approach to synthesizing similar acetamido-aminobenzoic acids. These compounds typically crystallize in specific crystal systems with defined parameters, hinting at the intricate conditions required for synthesizing 4-Acetamido-2-aminobenzoic acid (Zhang Yun-chen, 2006).

Molecular Structure Analysis

Vibrational spectroscopy studies, such as those conducted on 4-Aminobenzoic acid, reveal detailed insights into the molecular structure, highlighting the importance of protonation sites and isomeric forms. Such analyses are crucial for understanding the structural nuances of 4-Acetamido-2-aminobenzoic acid, including potential isomeric forms that may impact its chemical behavior (T. Khuu et al., 2020).

Chemical Reactions and Properties

Research on related aminobenzoic acids and their reactions with α,β-acetylenic γ-hydroxy nitriles showcases the complexity of chemical reactions involving these compounds, leading to a variety of functionalized amino acids. Such studies provide a foundation for understanding the reactivity and potential chemical modifications of 4-Acetamido-2-aminobenzoic acid (B. Trofimov et al., 2009).

Physical Properties Analysis

The synthesis and characterization of compounds similar to 4-Acetamido-2-aminobenzoic acid involve determining their crystal structures and assessing their stability through techniques like X-ray diffraction. This approach aids in the analysis of physical properties such as crystal system, space group, and hydrogen bonding, which are pivotal in understanding the physical characteristics of 4-Acetamido-2-aminobenzoic acid (Yin Xian-qing, 2006).

Chemical Properties Analysis

Electrochemical studies on derivatives of aminobenzoic acid, such as those involving the modification of electrodes with poly(4-aminobenzoic acid), highlight the electrocatalytic activity and potential applications of these compounds in sensing and catalysis. These insights are valuable for understanding the electrochemical behavior and chemical properties of 4-Acetamido-2-aminobenzoic acid (Wencai Zhu et al., 2014).

科学的研究の応用

-

Pharmacokinetics Studies

- Field : Pharmacology

- Application : 4-Acetamidobenzoic acid is a component of the antiviral and immunostimulatory drug Inosine Pranobex. It was used in the first pharmacokinetics study of 4-acetamidobenzoic acid in pigs after oral administration .

- Methods : Inosine Pranobex was administered under farm conditions to pigs via drinking water 2 h after morning feeding at doses of 20, 40, and 80 mg/kg. For sample preparation, liquid–liquid extraction with only one step—protein precipitation with 1 mL of acetonitrile was used .

- Results : The compound is quickly eliminated (elimination half-life from 0.85 to 1.42 h) and rapidly absorbed (absorption half-life from 0.36 to 2.57 h), and its absorption increases exponentially as the dose is increased .

-

Antimicrobial Evaluation

- Field : Microbiology

- Application : Novel 4-acetamido-3-(benzylideneamino)benzoic acid derivatives were synthesized against microbial neuraminidase (NA) enzyme .

- Methods : The series of Imine/Schiff base compound were synthesized by reaction of various aldehydes with 4-acetamido-3-amino benzoic acid .

- Results : The results of this study are not provided in the source .

-

Enzyme Kinetic Study

- Field : Biochemistry

- Application : Carboxamide-based derivatives of 4-Acetamido-2-aminobenzoic acid were studied as a non-competitive inhibitor of AChE and BChE .

- Methods : The ligand of PABA was synthesized by reacting 4-aminobenzoic acid with 2-aminonicotinaldehyde at stirring. Mixing metal chlorides with ligands yielded metal complexes in methanol .

- Results : An in vitro enzyme kinetic study exhibited carboxamide-based derivatives as a non-competitive inhibitor of AChE and BChE with values of, respectively, K = 0.041 ± 0.60 and 8.46 ± 0.66 .

-

Anticancer and Anti-Alzheimer’s Applications

- Field : Pharmacology

- Application : Para-aminobenzoic acid (PABA) and its derivatives have shown potential therapeutic applications. They have been observed to have anticancer and anti-Alzheimer’s properties .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Antibacterial and Antiviral Applications

- Field : Microbiology

- Application : PABA compounds have shown antibacterial and antiviral properties, suggesting their potential as therapeutic agents in future clinical trials .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Antioxidant and Anti-inflammatory Applications

- Field : Biochemistry

- Application : PABA compounds have shown antioxidant and anti-inflammatory properties, suggesting their potential as therapeutic agents in future clinical trials .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Folate Precursor

- Field : Biochemistry

- Application : Para-aminobenzoic acid (PABA) is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Pharmaceutical Preparations

- Field : Pharmacology

- Application : Acedoben (4-acetamidobenzoic acid or N-acetyl-PABA) is a component of some pharmaceutical preparations such as inosine pranobex .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Synthesis of Novel Molecules

- Field : Medicinal Chemistry

- Application : Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals. Therefore, it is great for the development of a wide range of novel molecules with potential medical applications .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

特性

IUPAC Name |

4-acetamido-2-aminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,10H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQWBWVICSDDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

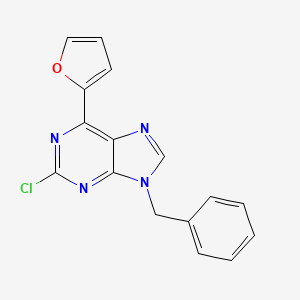

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195714 | |

| Record name | 4-Acetylamino-2-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamido-2-aminobenzoic acid | |

CAS RN |

43134-76-5 | |

| Record name | 4-Acetylamino-2-aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043134765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylamino-2-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.2.0]octa-2,4-diene](/img/structure/B1206685.png)

![N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B1206695.png)

![4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester](/img/structure/B1206696.png)

![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)

![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)

![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)